Junipediol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

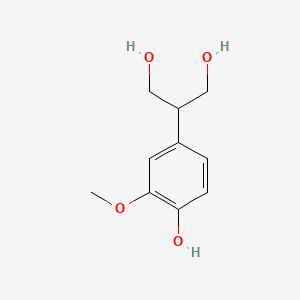

Junipediol A is a naturally occurring compound initially isolated from the root bark of the cypress tree. It is a white crystalline solid with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique chemical structure, which includes multiple ring structures and hydroxyl functional groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Junipediol A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves grinding the plant material, followed by solvent extraction using organic solvents such as dimethyl sulfoxide or ethanol . The extract is then purified through crystallization, filtration, and drying to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root bark of cypress trees. The process includes mechanical grinding, solvent extraction, and purification steps to ensure high purity and yield . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Junipediol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical applications .

Aplicaciones Científicas De Investigación

Junipediol A has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Junipediol A involves its interaction with specific molecular targets and pathways. It exerts its effects by scavenging free radicals and inhibiting lipid peroxidation, thereby reducing oxidative stress . Additionally, this compound targets specific inflammatory pathways, potentially offering therapeutic benefits for inflammatory conditions .

Comparación Con Compuestos Similares

Junipediol A can be compared with other similar compounds, such as:

Junipediol B: Another phenylpropanoid derivative with similar antioxidant properties.

Guaiacylglycerol: A compound with a similar structure and biological activity.

Dihydrosyringin: Known for its anti-inflammatory properties, similar to this compound.

This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .

Actividad Biológica

Junipediol A, a sesquiterpene compound first isolated from the heartwood of Juniperus formosana Hayata, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological properties, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a unique sesquiterpene skeleton. Its structure was elucidated using X-ray crystallography, revealing significant details about its molecular configuration. The compound's chemical formula is C15H24O, indicating the presence of hydroxyl groups that contribute to its biological activity.

The biological effects of this compound are primarily attributed to its antioxidant properties. The compound acts by scavenging free radicals and inhibiting lipid peroxidation, which helps reduce oxidative stress in cells. This mechanism is crucial for its potential applications in preventing cellular damage associated with various diseases, including cancer and inflammatory conditions .

1. Antioxidant Activity

This compound demonstrates significant antioxidant activity, as evidenced by studies employing the DPPH radical scavenging assay. The compound's IC50 value for antioxidant activity has been reported to range from 26.13 to 85.60 μM, indicating its effectiveness in neutralizing free radicals .

2. Anti-Inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions such as arthritis and inflammatory bowel disease. The compound appears to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .

3. Anticancer Potential

Recent studies have suggested that this compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is implicated in cancer cell proliferation. This interaction positions this compound as a potential candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activities of this compound:

Propiedades

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMTMWJXFPCFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Junipediol A and where has it been discovered?

A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []

Q2: What are the known biological activities of this compound?

A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.

Q3: Are there other research avenues for this compound based on its origin?

A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.